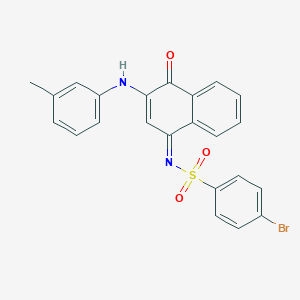
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the binding of the compound to zinc ions. This binding results in a change in the fluorescence properties of the compound, allowing for the detection of zinc ions in biological systems. The compound also inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been studied in vitro. The compound has been shown to effectively inhibit the activity of carbonic anhydrase, with an IC50 value of 0.23 μM. The compound has also been shown to be a selective fluorescent probe for zinc ions, with a detection limit of 0.1 μM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its ability to selectively detect zinc ions in biological systems. This can be useful in studying the role of zinc in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research could focus on the development of more selective fluorescent probes for zinc ions. Another area of research could investigate the potential use of this compound in the treatment of diseases that involve zinc dysregulation, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on biological systems.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-bromo-1-naphthaldehyde with 4-amino-N-(3-tolyl)benzenesulfonamide in the presence of acetic acid. The resulting product is a yellow solid with a melting point of 250-252°C.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Propiedades
Fórmula molecular |
C23H17BrN2O3S |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
(NZ)-4-bromo-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17BrN2O3S/c1-15-5-4-6-17(13-15)25-22-14-21(19-7-2-3-8-20(19)23(22)27)26-30(28,29)18-11-9-16(24)10-12-18/h2-14,25H,1H3/b26-21- |
Clave InChI |
RWIIYDYETHPRRY-QLYXXIJNSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281426.png)
![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)


![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)